molecular formula C10H17NOSi B1178504 POLYGLYCERYL-6 ISOSTEARATE CAS No. 126928-07-2

POLYGLYCERYL-6 ISOSTEARATE

Cat. No.: B1178504
CAS No.: 126928-07-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polyglyceryl-6 Isostearate (CAS 126928-07-2) is a non-ionic, plant-derived surfactant synthesized from glycerol and isostearic acid, valued in research for its exceptional emulsifying and skin-conditioning properties . Its chemical structure consists of a hydrophilic polyglycerol backbone (with an average of six glycerol units) esterified with a lipophilic isostearic acid chain, yielding an ingredient with a Hydrophile-Lipophile Balance (HLB) value of approximately 10.8 . This mid-range HLB makes it a highly effective stabilizer for oil-in-water (o/w) emulsions, crucial for creating stable and homogeneous formulations in creams, lotions, and serums by reducing the interfacial tension between oil and water phases . Beyond basic emulsification, this compound offers significant application benefits for advanced formulation research. It imparts a smooth, velvety skin feel without greasiness, enhancing the sensory profile of topical products . Its mild and gentle nature makes it a suitable candidate for developing formulations for sensitive skin . Furthermore, as a polyglycerol fatty acid ester (PGFE), it serves as a potential green alternative to traditional PEG-based surfactants. PGFEs are noted for their eco-friendly profile, as they are derived from renewable vegetable resources and are free from the potential contaminant 1,4-dioxane, a by-product associated with PEG manufacturing . Researchers exploring natural, biodegradable, and non-irritating emulsifiers will find this compound particularly useful in skincare, haircare, and pharmaceutical emulsion design. This product is intended For Research Use Only (RUO) and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

126928-07-2

Molecular Formula

C10H17NOSi

Origin of Product

United States

Synthesis and Chemical Modification Methodologies of Polyglyceryl 6 Isostearate

Polycondensation Routes for Polyglycerol Precursors

Polyglycerol, the hydrophilic head of the surfactant, is produced through the polymerization of glycerol (B35011). This process can be achieved via several routes, including direct polymerization, transesterification, and glycerolysis. smolecule.com The most common industrial method is the alkaline-catalyzed condensation of glycerol at elevated temperatures, which involves the removal of water to drive the reaction forward. atamanchemicals.comcir-safety.org

Catalytic Approaches in Polyglycerol Synthesis

The synthesis of polyglycerol is typically catalyzed by either acids or bases. cir-safety.org

Base-Catalyzed Synthesis: Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), are frequently used for glycerol polymerization. mdpi.comglycerinrefine.com These catalysts are effective at promoting the reaction at high temperatures, generally around 220-260°C. glycerinrefine.com The process is often carried out under an inert atmosphere to prevent oxidation. glycerinrefine.com While base-catalyzed reactions have a high reaction rate, they can be difficult to control, leading to a broad distribution of polyglycerol chain lengths and the formation of by-products. google.commdpi.com

Acid-Catalyzed Synthesis: Strong acids like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid can also be used as catalysts. mdpi.comgoogle.comtiiips.com Acid-catalyzed polymerization can be performed at lower temperatures (110-200°C) compared to base-catalyzed methods. google.com However, these reactions can also be challenging to control and may lead to the formation of cyclic and unsaturated by-products. mdpi.comgoogle.com

Heterogeneous and Green Catalysts: To overcome the limitations of homogeneous catalysts, research has focused on developing heterogeneous and "green" catalysts. These include:

Metal Oxides: Mixed metal oxides, such as Ca-Mg-Al, have been investigated for their catalytic activity in glycerol polymerization. mdpi.com

Hydrotalcites: Magnesium iron hydrotalcites have shown high selectivity and conversion rates in polyglycerol synthesis.

Lanthanum on Mesoporous Silica Gel: A hybrid catalyst, La(III)O-KIT-6, has demonstrated superior selectivity towards the formation of linear polyglycerol. mdpi.com

Green Carbon: An eco-friendly catalyst derived from biomass has been developed for the effective conversion of glycerol to polyglycerol. journalcra.com

Control of Glycerol Polymerization Degree

Controlling the degree of polymerization is crucial for obtaining the desired polyglycerol-6. The average degree of polymerization is influenced by several factors, including reaction time, temperature, and catalyst concentration. glycerinrefine.comresearchgate.net

Temperature and Catalyst Concentration: Higher temperatures and catalyst concentrations generally lead to higher degrees of polymerization. mdpi.comresearchgate.net For instance, studies have shown that increasing the temperature from 220°C to 230°C can significantly increase glycerol conversion, but may also promote the formation of higher polyglycerols. mdpi.com

Monomer Addition: A "slow monomer addition" technique, where the monomer is added gradually to the reaction, can help control the molecular weight and narrow the polydispersity of the resulting polyglycerol. scielo.br

Catalyst Selection: The choice of catalyst can significantly impact the structure of the polyglycerol. For example, certain catalysts can favor the formation of linear chains over branched or cyclic structures. mdpi.comrsc.org

The degree of polymerization is often monitored during the reaction by measuring the refractive index or hydroxyl value of the reaction mixture. glycerinrefine.comresearchgate.net After the desired polymerization is achieved, unreacted glycerol is typically removed by distillation under reduced pressure. glycerinrefine.comgoogle.com

Esterification Reactions for Polyglyceryl-6 Isostearate Formation

Once the polyglycerol-6 precursor is synthesized, it is reacted with isostearic acid to form the final ester. This can be achieved through several esterification methods.

Direct Esterification with Isostearic Acid

Direct esterification is the most common industrial method for producing polyglyceryl esters. google.comnih.gov This process involves reacting polyglycerol-6 directly with isostearic acid, typically at elevated temperatures (around 180-230°C). glycerinrefine.comtiiips.com The reaction is often carried out in the presence of an acid catalyst, such as dodecylbenzenesulfonic acid or hypophosphorous acid. google.com To drive the equilibrium towards the formation of the ester, the water produced during the reaction is continuously removed, often through vacuum distillation. tiiips.comgoogle.com

The degree of esterification is controlled by monitoring the acid value of the reaction mixture. glycerinrefine.comgoogle.com Once the desired acid value is reached, the reaction is stopped, and the product may undergo further purification steps like decolorization and deodorization. glycerinrefine.com

Transesterification Strategies with Isostearic Acid Derivatives

Transesterification offers an alternative route to direct esterification. In this method, polyglycerol-6 is reacted with an ester of isostearic acid, such as methyl isostearate. This reaction is also typically catalyzed, often by alkaline catalysts. atamanchemicals.com The transesterification of polyglycerol with oils or fatty acid methyl esters can result in a complex mixture of products, including mono-, di-, and triglycerides, as well as free glycerol and polyglycerol. glycerinrefine.com

Enzymatic Synthesis Pathways and Biocatalysis for Esterification

Enzymatic synthesis is emerging as a "green" alternative to chemical catalysis for the production of polyglyceryl esters. scispace.comsrce.hr This method utilizes lipases as biocatalysts to perform the esterification under milder reaction conditions, such as lower temperatures (e.g., 65-80°C). acs.orgsrce.hr

Advantages of Biocatalysis:

Milder Conditions: Enzymatic reactions proceed at lower temperatures, which can reduce energy consumption and minimize the formation of unwanted by-products. acs.orgfkit.hr

High Selectivity: Lipases can exhibit high selectivity, leading to a more defined product with a narrower distribution of esters. acs.org

"Green" Labeling: The use of biocatalysts is often viewed favorably in industries like cosmetics, allowing for "natural" or "green" product claims. scispace.com

Key Considerations in Enzymatic Synthesis:

Enzyme Choice: Different lipases, such as those from Candida antarctica (e.g., Novozym® 435) or Rhizopus arrhizus, can be used, with the choice affecting the reaction efficiency. acs.orgsrce.hrfkit.hr

Water Removal: As with chemical esterification, removal of the water produced is crucial to drive the reaction to completion. srce.hrsrce.hr This can be achieved by methods such as nitrogen flushing or the use of molecular sieves. srce.hrresearchgate.net

Substrate Miscibility: The hydrophilic polyglycerol and hydrophobic fatty acid can have poor miscibility. srce.hr Strategies to enhance mixing include the addition of emulsifiers or operating at temperatures that reduce viscosity. srce.hr

Enzyme Reuse: Immobilized lipases can often be recovered and reused for multiple reaction cycles, which is important for the economic viability of the process. acs.org

Research Findings on Synthesis Parameters

Interactive tables summarizing key research findings on the synthesis of polyglycerol and its esters are provided below.

Table 1: Catalytic Approaches in Polyglycerol Synthesis

Catalyst Type Catalyst Example Temperature (°C) Key Findings Reference
Homogeneous Base Sodium Hydroxide (NaOH) 260 High reaction rate, but low selectivity. mdpi.comglycerinrefine.com
Homogeneous Acid Sulfuric Acid 110-200 Fast but low selectivity, potential for by-products. mdpi.comgoogle.com
Heterogeneous Ca-Mg-Al Mixed Oxide 220-230 Glycerol conversion increases with temperature. mdpi.com
Heterogeneous La(III)O-KIT-6 240 Superior linear selectivity. mdpi.com

| Green Catalyst | Green Carbon | 300 | Promising low-cost material for polyglycerol production. | journalcra.com |

Table 2: Esterification Methods for Polyglyceryl Esters

Method Catalyst/Enzyme Temperature (°C) Key Features Reference
Direct Esterification Dodecylbenzenesulfonic acid 145-190 Common industrial method; requires water removal. google.com
Transesterification Alkaline catalysts - Can produce a complex mixture of products. atamanchemicals.com
Enzymatic Synthesis Novozym® 435 (Lipase) 65-80 Milder conditions, high selectivity, reusable catalyst. acs.orgsrce.hr

| Enzymatic Synthesis | Rhizopus arrhizus Lipase | 40-60 | Activity is dependent on reaction conditions. | fkit.hr |

Novel Synthetic Methodologies (e.g., Microwave-Assisted)

The synthesis of this compound traditionally involves a two-step process: the polycondensation of glycerol to form polyglycerol-6, followed by the esterification of the polyglycerol with isostearic acid. This process is typically conducted at high temperatures over several hours. nih.gov However, recent advancements have focused on more efficient and sustainable methods, such as microwave-assisted synthesis and enzymatic catalysis.

Microwave-Assisted Synthesis:

Enzymatic Synthesis:

Enzymatic synthesis, utilizing lipases as catalysts, presents a green and highly selective alternative to conventional chemical catalysis. This method is carried out under milder conditions, which helps to prevent the formation of unwanted by-products and discoloration of the final product. Research on the enzymatic synthesis of polyglyceryl esters, such as Polyglyceryl-3 Isostearate and Polyglyceryl-2 Stearate, has demonstrated high esterification efficiencies, often exceeding 90%. nih.gov Immobilized enzymes, like Novozym 435 and Lipozyme 435, are commonly used, allowing for easy separation from the reaction mixture and potential for reuse. nih.govnih.gov

The table below summarizes typical reaction conditions for the enzymatic synthesis of various polyglyceryl esters, providing insight into the parameters that would be relevant for the synthesis of this compound.

Polyglyceryl EsterEnzymeTemperature (°C)Molar Ratio (Polyglycerol:Fatty Acid)Reaction Time (h)Esterification Efficiency (%)Reference
Polyglyceryl-3 IsostearateNovozym 43580--97-99
Polyglyceryl-2 StearateNovozym 435801:1.8-- nih.gov
Long-Chain PGFEsLipozyme 43584.481.35:1669.37 nih.gov
Medium-Chain PGFEsLipozyme 43584.481.35:1667.34 nih.gov
Short-Chain PGFEsLipozyme 43584.481.35:1671.68 nih.gov

Chemical Modification and Derivatization of the this compound Backbone

The polyglyceryl-6 backbone of this compound possesses multiple free hydroxyl groups, which serve as reactive sites for chemical modification and derivatization. qualitas1998.net This allows for the tailoring of the molecule's properties to suit specific applications. By altering the structure, it is possible to modify characteristics such as the hydrophilic-lipophilic balance (HLB), viscosity, and interfacial activity. qualitas1998.net

One common form of modification is further esterification of the remaining hydroxyl groups with other fatty acids. This can be used to create mixed esters with unique emulsifying or sensory profiles. The branched nature of the isostearic acid already present in this compound imparts distinct properties compared to linear fatty acid esters. By introducing other fatty acids, a wide range of functionalities can be achieved.

Another potential derivatization involves the reaction of the hydroxyl groups to introduce different functional moieties. For instance, the hydroxyl groups can be etherified or reacted with other chemical groups to create novel surfactants or polymers with enhanced performance characteristics. While specific examples of the derivatization of the this compound backbone are not extensively detailed in available research, the fundamental reactivity of the polyglycerol chain provides a versatile platform for creating a diverse array of new molecules. qualitas1998.netmdpi.com

Structural Elucidation and Confirmation in Research Settings

To ensure the precise chemical structure and purity of this compound, researchers employ several key spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The presence of ester bonds, a key structural feature of the molecule, is confirmed by a characteristic C=O stretching vibration, which is typically observed around 1730 cm⁻¹ . Additionally, FTIR spectroscopy can provide information about the hydroxyl groups (-OH) and ether linkages within the polyglycerin backbone, further confirming the successful synthesis and structure of the compound . Studies have utilized FTIR, alongside other techniques, to assess the compatibility of this compound with active pharmaceutical ingredients like carvedilol (B1668590) .

Functional Group **Characteristic Absorption Range (cm⁻¹) **
O-H (hydroxyl)3200-3600 (broad)
C-H (alkane)2850-3000
C=O (ester)~1730
C-O (ether/ester)1000-1300

This table presents typical FTIR absorption ranges for the key functional groups in this compound.

Physicochemical Characterization in Model Systems

Understanding the physicochemical behavior of this compound is critical for its application in various formulations.

Surface and Interfacial Tension Measurements (e.g., Critical Micelle Concentration, CMC)

As a non-ionic surfactant, this compound has the ability to lower the surface tension of water and the interfacial tension between oil and water. A key parameter for surfactants is the Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles. For effective detergency and emulsification, the concentration of polyglyceryl esters should be above the CMC . Non-ionic surfactants like this compound generally have lower CMCs compared to their ionic counterparts, which can be advantageous in certain applications . The ability of this compound to reduce interfacial tension is crucial for the formation and stability of emulsions and microemulsions .

Mechanistic Research on Emulsification and Interfacial Phenomena

Theoretical Models of Polyglyceryl-6 Isostearate at Interfaces

The efficacy of this compound as an emulsifier begins with its migration to and arrangement at the oil-water interface. Theoretical models help to explain the dynamics of this process and the resulting molecular architecture that underpins emulsion stability.

The process of emulsification by this compound is fundamentally governed by its adsorption at the oil-water interface. This is not an instantaneous event but a kinetic process. Upon introduction into a biphasic system, the amphiphilic molecules diffuse through the bulk phases to accumulate at the interface, a process driven by the reduction of interfacial tension.

The rate of adsorption and subsequent film formation is critical to the ultimate stability of the emulsion. A sufficient concentration of the emulsifier must adsorb to the surface of the newly created droplets during homogenization to prevent them from immediately coalescing. The formation of a cohesive and elastic interfacial film is the primary outcome of this adsorption process. Research on analogous polymer-based systems demonstrates that the development of a stable film is a time-dependent process. nih.gov The gradual adsorption and arrangement of the emulsifier molecules lead to the formation of a protective barrier. nih.gov The structural integrity of this film is directly related to the adsorption kinetics; a well-formed, uniform film provides a robust barrier against droplet aggregation, whereas incomplete or slow adsorption can lead to flocculation and eventual phase separation. nih.gov

The specific orientation and packing of this compound molecules at the oil-water interface determine the properties of the interfacial film and the type of emulsion favored (e.g., oil-in-water or water-in-oil). The molecule consists of two distinct moieties: a hydrophilic polyglyceryl-6 headgroup and a lipophilic isostearate tail. At an interface, these parts orient themselves to minimize free energy, with the polyglyceryl head extending into the aqueous phase and the isostearate tail penetrating the oil phase.

The geometry of how these molecules pack together can be described by the critical packing parameter (P). This parameter relates the volume of the hydrophobic tail (v), the area of the hydrophilic headgroup at the interface (a), and the critical length of the hydrophobic tail (lc).

P = v / (a * lc)

The value of P predicts the curvature of the interface and thus the type of aggregate or liquid crystalline phase that is likely to form.

Packing Parameter (P)Molecular ShapePreferred CurvatureResulting Aggregate Structure
P < 1/3ConicalPositiveSpherical Micelles (in O/W emulsions)
1/3 < P < 1/2Truncated ConePositiveCylindrical Micelles (Hexagonal Phase)
P ≈ 1CylindricalZeroPlanar Bilayers (Lamellar Phase)
P > 1Inverted ConeNegativeReverse Micelles (in W/O emulsions)

This table is based on established principles of surfactant self-assembly, as detailed for similar systems. cosmeticsandtoiletries.com

This compound is noted for its use in water-in-oil (W/O) emulsions, suggesting its molecular geometry results in a packing parameter that can favor negative interfacial curvature. google.com

Emulsion Stabilization Mechanisms by this compound

Once an interfacial film has formed, this compound employs several mechanisms to maintain the dispersed state of the emulsion droplets and prevent their coalescence over time.

As a non-ionic emulsifier with a significant polymer-like headgroup, the primary mechanism for stabilization by this compound is steric hindrance. The polyglyceryl-6 moiety is a relatively large and bulky structure. When adsorbed onto the surfaces of emulsion droplets, these hydrophilic chains extend into the continuous phase, forming a dense protective layer.

This layer acts as a physical, mechanical barrier. wikipedia.org When two droplets approach each other, the overlap of these protective layers leads to a localized increase in osmotic pressure and a loss of conformational entropy, creating a strong repulsive force. nih.gov This "steric repulsion" prevents the droplets from making direct contact, thereby inhibiting flocculation and coalescence. nih.gov Emulsifiers with high molecular weights are particularly effective at creating a substantial steric barrier. wikipedia.org

Electrostatic stabilization is a mechanism driven by the repulsion of like charges on the surfaces of adjacent droplets. wikipedia.org This is the dominant mechanism for ionic surfactants. This compound, however, is a non-ionic molecule, meaning it does not possess a formal electrical charge.

Therefore, in a pure system, its direct contribution to electrostatic stabilization is considered negligible. wikipedia.org The stability it confers is overwhelmingly due to the steric hindrance described previously. Any minor electrostatic effects would likely arise only from secondary sources, such as the preferential adsorption of ions from the aqueous phase onto the polyglyceryl headgroups or interactions with other charged ingredients within a complex formulation.

A more advanced stabilization mechanism employed by this compound and similar polyglyceryl esters is the formation of liquid crystalline phases at the oil-water interface and within the continuous phase. cir-safety.org These are highly ordered, thermodynamically stable structures that are intermediate between a true liquid and a solid crystal.

In emulsions, the most relevant of these are lamellar liquid crystals, which consist of multiple, stacked bilayers of the emulsifier. cosmeticsandtoiletries.com These structures can surround the dispersed droplets in a configuration sometimes referred to as an "oleosome," creating a robust, multi-layered barrier against coalescence. cosmeticsandtoiletries.com This physical barrier is significantly more formidable than a simple monolayer of surfactant. cosmeticsandtoiletries.com The formation of a "liquid crystal reticular system" by a blend containing Olive Oil Polyglyceryl-6 Esters has been shown to restrict droplet agglomeration and coalescence effectively. cossma.com These gel networks can also extend into the bulk of the continuous phase, increasing the viscosity of the system and physically trapping the droplets, further enhancing long-term stability. cosmeticsandtoiletries.com

Microemulsion Systems and this compound as Cosurfactant

Microemulsions are clear, thermodynamically stable, isotropic systems of oil, water, and surfactant, often with the addition of a cosurfactant. researchgate.net this compound, a non-ionic surfactant, is particularly effective as a cosurfactant, working in synergy with a primary surfactant to enhance the formation and stability of microemulsions.

Phase Behavior Studies of Microemulsion Formation

The formation of a stable microemulsion is highly dependent on the precise ratio of its components, a relationship typically visualized through pseudo-ternary phase diagrams. istanbul.edu.trimpactfactor.org Research into the phase behavior of quaternary systems comprising a primary surfactant, a cosurfactant, an oil phase, and an aqueous phase reveals the significant impact of the chosen cosurfactant.

A pivotal study investigated a quaternary system using PEG-8 caprylic/capric glycerides (Labrasol®) as the primary surfactant, various oils, and several different cosurfactants, including this compound. nih.gov The study aimed to determine the minimum amount of surfactant required to form a "balanced microemulsion"—a single-phase system with equal masses of oil and water. nih.gov

The inclusion of this compound as a cosurfactant demonstrated a favorable influence on the solubilization capacity of the primary surfactant for both oil and water phases. nih.gov A synergistic effect was observed between the primary surfactant and this compound, particularly when using isopropyl myristate as the oil phase. This synergy was found to be dependent on the mass ratio of the surfactant to the cosurfactant. nih.gov

Optimal systems were achieved with a 5:5 mass ratio of Labrasol® to this compound. nih.gov Electrical conductivity measurements of these optimized balanced microemulsions indicated highly conductive structures, which is characteristic of a bicontinuous microstructure. nih.gov In a bicontinuous microemulsion, both the oil and water phases exist as continuous, interpenetrating domains, offering unique properties for solubilization and delivery.

Role in Solubilization Mechanisms for Immiscible Components

The primary function of a surfactant and cosurfactant system in a microemulsion is to reduce the interfacial tension between the oil and water phases, thereby facilitating the solubilization of one phase within the other. This compound, when used as a cosurfactant, plays a crucial role in this mechanism.

In the aforementioned study, the efficiency of solubilization was quantified by determining the minimal concentration of the surfactant/cosurfactant blend (SCoSmin) needed to create a balanced microemulsion and the maximum concentration of water that could be solubilized (Wmax). nih.gov

The combination of Labrasol® and this compound at an optimal mass ratio of 5:5 significantly enhanced solubilization. The system required a minimal surfactant/cosurfactant blend concentration of 27.5% (w/w) and could solubilize a maximum of 71.43% (w/w) of water. nih.gov This demonstrates the potent ability of this compound to work in concert with another surfactant to create a highly efficient system for incorporating a large water phase.

The research highlights that the chemical structure of the cosurfactant is a determining factor. The polyglyceryl-6 ester type of cosurfactants, such as this compound, were shown to be particularly favorable for enhancing the solubilization capabilities of the primary surfactant. nih.gov

Below is a data table summarizing the key findings from the study on the synergistic effects of Labrasol® and this compound in a microemulsion system with isopropyl myristate as the oil phase.

Surfactant/Cosurfactant SystemSurfactant/Cosurfactant Mass Ratio (Km)Minimal Surfactant/Cosurfactant Concentration (SCoSmin, %w/w)Maximum Water Solubilization (Wmax, %w/w)Microstructure
Labrasol® / This compound 5:527.571.43Bicontinuous

This data underscores the significant contribution of this compound to the formation and efficiency of microemulsion systems, making it a valuable component in formulations requiring the solubilization of immiscible liquids.

Interactions of Polyglyceryl 6 Isostearate with Diverse Chemical and Biological Systems

Interactions with Lipids and Lipid-Based Structures in Model Systems

A thorough search for specific studies on the interaction between Polyglyceryl-6 Isostearate and lipid structures yielded no detailed results. General principles suggest that as a surfactant, it would interact with the lipid bilayer, potentially influencing its integrity and fluidity. nih.govnih.govkhanacademy.orgyoutube.com The amphiphilic nature of surfactants allows them to insert into the lipid membrane, which can disrupt the packing of phospholipids (B1166683) and alter membrane fluidity. However, no studies were found that specifically measure the effect of this compound on these properties.

Similarly, while its role as an emulsifier points to an ability to modulate the formation of vesicles and liposomes, specific data on how it influences their size, stability, or lamellarity is absent from the available literature. The formation of vesicles is a complex process, and surfactants play a critical role in the self-assembly of lipids into these structures. nih.govmdpi.com Without dedicated research, any description of its specific impact remains speculative.

Interactions with Polymeric Materials and Gelling Agents

The interaction of emulsifiers with polymers and gelling agents is crucial for the final texture and stability of many cosmetic and food products. cosphatec.comresearchgate.net These interactions can modify the rheology of the system, affecting its viscosity and flow properties. researchgate.netulprospector.com For instance, the combination of polymers like xanthan gum or carbomer with surfactants can lead to synergistic thickening or, conversely, a breakdown of the gel network. cosphatec.comindexcopernicus.comarts.ac.uk Despite the importance of these interactions, no specific studies detailing the rheological modulation of polymer-thickened systems by this compound were identified. Data on its impact on the formation and stability of oleogel networks, which are structured oil phases, is also missing. mdpi.comnih.govresearchgate.netresearchgate.net

Interaction with Other Surfactants and Co-surfactants in Mixed Systems

Surfactants are often used in combination to achieve a desired performance, such as improved emulsion stability or foaming properties, through synergistic interactions. specialchem.com The behavior of mixed surfactant systems can be complex, involving the formation of mixed micelles with properties different from those of the individual components. A patent application mentions the use of polyglyceryl nonionic surfactants in combination with zwitterionic surfactants, suggesting potential for synergistic behavior in cleansing formulations. google.com However, this document does not provide specific quantitative data on the interactions of this compound in such mixed systems.

Environmental Fate and Degradation Research of Polyglyceryl Esters

Biodegradation Pathways and Kinetics of Polyglyceryl Ester Bonds

The primary mechanism for the environmental degradation of polyglyceryl esters is the hydrolysis of their ester bonds. mdpi.com This process breaks the molecule down into its parent components: polyglycerol and the corresponding fatty acid (in this case, isostearic acid). researchgate.netnih.gov This breakdown is analogous to the initial metabolic process in the digestive tract, where the ester linkage is cleaved. nih.gov

The hydrolysis of the ester linkage can be initiated through several pathways:

Chemical Hydrolysis: The reaction is significantly accelerated in the presence of acids or bases. mdpi.comresearchgate.net The stability of the ester bond is compromised in environments with a pH lower than 5 or higher than 10, with the rate of hydrolysis increasing as the pH moves further from neutral. aston-chemicals.com

Enzymatic Hydrolysis: In the environment, lipases, which are enzymes specialized in breaking down fats (lipids), play a crucial role in degrading polyglyceryl esters. mdpi.comresearchgate.net

The kinetics of this degradation are influenced by the molecule's structure. Factors such as the length of the fatty acid chain and the size of the polyglycerol head can affect the rate of hydrolysis. aston-chemicals.com Research on related ester-based surfactants, such as sugar esters, confirms that degradation proceeds via hydrolysis of the ester bond, followed by the independent degradation of the resulting byproducts. researchgate.net

Studies on the thermal stability of polyglyceryl esters show they are relatively stable under neutral conditions at temperatures below 100°C. mdpi.comresearchgate.net However, higher temperatures, especially in the presence of alkaline substances, can decrease stability and promote degradation. researchgate.net

Environmental Impact Assessment Methodologies from a Research Perspective

The environmental risk of surfactants like polyglyceryl esters is evaluated using standardized methodologies, often following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD). A key component of this assessment is determining the substance's biodegradability.

A public report on a similar compound, Polyglyceryl-4 Laurate/Sebacate, by the Australian Industrial Chemicals Introduction Scheme (AICIS) provides a clear example of this process. industrialchemicals.gov.au The assessment involved a ready biodegradability test (OECD Test Guideline 301 B), which measures degradation over a 28-day period. industrialchemicals.gov.au Based on the results, where the compound achieved 69% degradation in 28 days, it was classified as readily biodegradable. industrialchemicals.gov.au

The environmental risk assessment also considers the Predicted Environmental Concentration (PEC) and the Predicted No-Effect Concentration (PNEC). The PEC/PNEC ratio is a critical metric; a ratio below 1 typically indicates that the substance is not considered to pose an unreasonable risk to the environment. industrialchemicals.gov.au

Other factors considered in the assessment include:

Partitioning Behavior: Due to low water solubility, polyglyceryl esters are expected to partition from the water column to sludge and sediment. industrialchemicals.gov.au

Bioaccumulation Potential: The potential for a chemical to accumulate in living organisms is assessed. For polyglyceryl esters, the combination of ready biodegradability and a low partition coefficient (log Kow) suggests a low potential for bioaccumulation. industrialchemicals.gov.au

Comparative Analysis of Degradation Rates with Related Surfactants

Polyglyceryl esters are frequently positioned as "green" and sustainable alternatives to other classes of surfactants, most notably PEG-based non-ionic surfactants. mdpi.com The primary environmental advantage stems from their ready biodegradability and derivation from renewable resources, which contrasts with the petroleum origin of PEGs. mdpi.com

The biodegradability of polyglyceryl esters is considered a significant benefit. As established in standardized tests, these compounds are readily broken down in environmental simulations.

Surfactant TypeExample CompoundDegradation FindingTest GuidelineSource
Polyglyceryl EsterPolyglyceryl-4 Laurate/Sebacate69% degradation in 28 days (Readily Biodegradable)OECD 301 B industrialchemicals.gov.au

When compared to other bio-based surfactants, such as sugar esters (e.g., sucrose (B13894) esters), polyglyceryl esters share the characteristic of having a readily hydrolyzable ester bond, which is the key to their degradation. researchgate.net The degradation rates for both classes of surfactants are generally high, classifying them as readily biodegradable. However, the specific rate can be influenced by structural variations within each class, such as the length of the alkyl chain or the presence of other functional groups. researchgate.net For instance, research on sugar esters has shown that adding certain side groups can reduce the rate of biodegradation, even if the compound remains classifiable as readily biodegradable. researchgate.net

In contrast, surfactants like PEG fatty acid esters are also considered readily biodegradable. epa.gov The primary distinction lies in the nature of the hydrophilic head. While both polyglyceryl esters and PEG esters break down into a fatty acid, the polyglycerol moiety is derived from vegetable glycerol (B35011), whereas the polyethylene (B3416737) glycol moiety is a synthetic polyether derived from petroleum. mdpi.com This makes polyglyceryl esters a more sustainable choice from a raw material perspective.

Surfactant ClassKey Degradation PathwayGeneral ClassificationNoteworthy Comparison PointSource
Polyglyceryl EstersHydrolysis of ester bondReadily BiodegradableDerived from renewable glycerol; seen as a "green" alternative to PEGs. mdpi.comindustrialchemicals.gov.au
PEG-based EstersAerobic biodegradation, hydrolysis of ester bondReadily BiodegradableHydrophilic part is petroleum-derived polyethylene glycol. mdpi.comepa.gov
Sugar EstersHydrolysis of ester bondReadily BiodegradableDegradation rate can be significantly affected by structural modifications. researchgate.net

Advanced Research Applications and Theoretical Modeling of Polyglyceryl 6 Isostearate

Formulation Science and Engineering Principles

In formulation science, the goal is to move beyond trial-and-error approaches towards a more systematic and predictive methodology for product development. This involves applying fundamental engineering principles to design and optimize formulations containing ingredients like Polyglyceryl-6 Isostearate.

Rational Design of Colloidal Dispersions (e.g., Nanoemulsions, Solid Lipid Nanoparticles)

The rational design of colloidal dispersions involves a structured approach to creating stable systems like nanoemulsions and solid lipid nanoparticles (SLNs) by understanding the interplay of their components at a molecular level. this compound, as an emulsifier, plays a critical role in the formation and stabilization of the interface between oil and water phases in these systems.

Nanoemulsions: These are colloidal dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm. The rational design of a nanoemulsion using this compound would involve selecting oil, water, and surfactant concentrations based on their physicochemical properties to achieve desired characteristics such as stability, droplet size, and active ingredient loading. The role of this compound is to reduce the interfacial tension between the oil and water phases, preventing droplet coalescence. Advanced formulation strategies may involve combining it with co-surfactants to further enhance stability.

Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers where the liquid lipid (oil) of an emulsion is replaced by a solid lipid. They are advantageous for controlled drug release and protecting labile active ingredients. In the design of SLNs, this compound would function as a stabilizer for the solid lipid core dispersed in an aqueous medium. The selection of the solid lipid is critical and is based on its melting point and compatibility with both the active ingredient and this compound. Rational design principles guide the optimization of production methods, such as high-pressure homogenization, to control particle size and encapsulation efficiency.

The table below illustrates key parameters considered in the rational design of a colloidal dispersion stabilized by this compound.

ParameterDesign ConsiderationTarget Outcome for this compound System
Surfactant Concentration Must be above the critical micelle concentration (CMC) but optimized to avoid excess micelles.Achieve minimum droplet/particle size with maximum stability.
Oil/Lipid Type Compatibility with the lipophilic tail of this compound (isostearic acid).Enhance emulsification efficiency and stability of the final formulation.
Energy Input (Homogenization) Pressure and number of cycles must be optimized to achieve desired particle size reduction without over-processing.Produce a nanoemulsion or SLN with a narrow size distribution (low polydispersity index).
Co-Surfactant Addition May be used to modify the curvature of the interface and improve stability.Further reduce particle size and enhance long-term physical stability.

Predictive Modeling for Formulation Optimization (e.g., Statistical Experimental Design)

Predictive modeling allows researchers to efficiently optimize formulation parameters, saving time and resources compared to traditional one-factor-at-a-time experiments. Statistical experimental designs, such as factorial or Box-Behnken designs, are powerful tools for this purpose. These methods allow for the systematic investigation of the effects of multiple formulation variables and their interactions on final product attributes.

For a formulation containing this compound, key independent variables (factors) could include its concentration, the oil phase concentration, and a process parameter like homogenization pressure. The dependent variables (responses) would be critical quality attributes such as particle size, viscosity, and stability over time.

A statistical model is generated that mathematically describes the relationship between the factors and responses. This model can then be used to create response surface plots, which visually represent these relationships and help identify an optimal formulation space that meets predefined quality targets.

The following table provides a hypothetical example of a statistical design matrix for optimizing a nanoemulsion.

RunFactor A: this compound (%)Factor B: Oil Phase (%)Factor C: Homogenization Pressure (bar)Response 1: Particle Size (nm)Response 2: Stability Index
12105001800.95
26105001200.98
32205002500.85
46205001600.92
521010001500.96
66101000900.99
722010002100.88
862010001300.94
94157501450.97

Computational and Theoretical Chemistry Approaches

Computational chemistry provides molecular-level insights into the behavior of ingredients like this compound, which are difficult to obtain through experimental methods alone. These techniques are crucial for understanding interfacial phenomena and predicting system behavior.

Molecular Dynamics (MD) Simulations for Interfacial Behavior

Molecular Dynamics (MD) is a computational simulation method that models the physical movements of atoms and molecules over time. For a surfactant like this compound, MD simulations can provide a detailed picture of its behavior at an oil-water interface. Researchers can model how the hydrophilic polyglyceryl head orients towards the water phase while the lipophilic isostearate tail embeds in the oil phase.

These simulations can reveal key information such as:

Molecular Orientation: The tilt angle and conformation of the surfactant molecules at the interface.

Interfacial Thickness: The width of the transition zone between the bulk oil and water phases.

Molecular Packing: How densely the surfactant molecules arrange themselves, which influences the stability of the emulsion.

Diffusion: The movement of surfactant, oil, and water molecules across the interface.

By running simulations under different conditions (e.g., varying temperature or concentration), scientists can predict how these changes will affect the interfacial properties and, consequently, the macroscopic stability of the formulation. This allows for a mechanism-based understanding of how this compound functions as an emulsifier.

Artificial Neural Networks (ANN) for Predicting System Behavior

Artificial Neural Networks (ANNs) are a form of machine learning that can model highly complex and non-linear relationships between inputs and outputs. In formulation science, ANNs can be trained on experimental data to predict the properties of a formulation based on its composition and processing parameters.

An ANN model could be developed to predict the behavior of systems containing this compound. The model's inputs would be the formulation variables, and the outputs would be the desired product attributes.

Example Application:

Inputs: Concentration of this compound, concentration of oil, type of oil, concentration of active ingredient, processing conditions (e.g., mixing speed, temperature).

Outputs: Predicted particle size, viscosity, long-term stability, or even sensory properties like skin feel.

Once trained on a sufficiently large and diverse dataset, the ANN can make rapid and accurate predictions for new, untested formulations. This accelerates the development process by reducing the number of physical experiments required and helps in identifying optimal formulations that meet complex, multi-faceted quality criteria.

The table below illustrates the structure of data used for training an ANN model.

Input Layer (Variables) Hidden Layers (Processing Units) Output Layer (Predicted Properties)
This compound Conc.Neurons with activation functions that model non-linear relationships.Particle Size
Oil Phase ConcentrationViscosity
Active Ingredient ConcentrationZeta Potential
Homogenization PressureLong-Term Stability Index
Homogenization TimeDrug Release Profile

Q & A

Q. Q1. What experimental methodologies are recommended for synthesizing and characterizing Polyglyceryl-6 Isostearate (PG6I) to ensure reproducibility?

Answer:

  • Synthesis : Use polycondensation of glycerol followed by esterification with isostearic acid under controlled temperature (e.g., 180–220°C) and vacuum conditions to minimize oxidation . Catalysts like sodium hydroxide or lipases can optimize reaction efficiency .
  • Characterization :
    • Structural Analysis : Employ 1^1H/13^13C NMR to confirm esterification and glyceryl chain length .
    • Purity Assessment : Use GC-MS for fatty acid composition and HPLC to quantify unreacted monomers .
    • HLB Determination : Measure hydrophilic-lipophilic balance via the Griffin method or computational modeling based on molecular structure .

Q. Q2. How can researchers systematically review existing literature on PG6I’s emulsifying properties while addressing contradictory data?

Answer:

  • Data Reconciliation Framework :
    • Categorize Studies : Group by emulsifier type (e.g., PG6I vs. PG4 Oleate), application (e.g., cosmetics, pharmaceuticals), and methodology (e.g., HLB measurement techniques) .
    • Compare Experimental Conditions : Note discrepancies in temperature, purity of reagents, and analytical instruments (e.g., HLB values may vary due to solvent polarity in titration) .
    • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and validate trends .

Advanced Research Questions

Q. Q3. What advanced techniques can elucidate the structure-function relationship of PG6I in stabilizing nanoemulsions?

Answer:

  • Methodological Approach :
    • Dynamic Light Scattering (DLS) : Measure droplet size distribution and stability over time under varying pH/temperature .
    • Cryo-TEM : Visualize interfacial film formation between oil/water phases .
    • Molecular Dynamics Simulations : Model PG6I’s orientation at interfaces to predict emulsifying efficiency .
  • Data Interpretation : Correlate glyceryl chain length (n=6) and branched isostearate structure with reduced coalescence rates .

Q. Q4. How can researchers design experiments to assess PG6I’s biocompatibility in dermatological formulations?

Answer:

  • In Vitro Protocols :
    • Skin Irritation : Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™) exposed to PG6I at 0.1–5% w/w, measuring IL-1α release .
    • Cytotoxicity : Apply MTT assay on human keratinocytes (HaCaT) .
  • In Vivo Considerations : Adhere to OECD Test No. 439 for alternative testing, avoiding animal models unless necessary .

Methodological Frameworks

  • PICOT for Formulating Studies :
    • Population : Emulsion systems (e.g., lipid nanoparticles).
    • Intervention : PG6I concentration (e.g., 1–10% w/w).
    • Comparison : PG6I vs. PG2 Oleate.
    • Outcome : Stability index (e.g., zeta potential).
    • Time : 30-day accelerated stability testing .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

Contradiction Analysis in Literature

  • Example Conflict : HLB values for PG6I range from 5.5–7.0 across studies.
  • Resolution : Trace discrepancies to:
    • Method Variance : Griffin (experimental) vs. computational calculations.
    • Isomer Purity : Branched vs. linear isostearate affecting hydrophobicity .
    • Temperature : HLB sensitivity to measurement conditions .

Key Omissions in Current Research

  • Long-Term Stability : Few studies address PG6I’s degradation products under UV exposure.
  • Ecotoxicity : Limited data on environmental impact post-disposal.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.